molecular formula C19H22N2O B257314 1-(Diphenylacetyl)-4-methylpiperazine

1-(Diphenylacetyl)-4-methylpiperazine

Cat. No.: B257314
M. Wt: 294.4 g/mol
InChI Key: IZRMMAFVFMFKSJ-UHFFFAOYSA-N
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Description

1-(Diphenylacetyl)-4-methylpiperazine is a piperazine derivative characterized by a diphenylacetyl group attached to the nitrogen atom of the 4-methylpiperazine scaffold. The diphenylacetyl moiety consists of two aromatic phenyl rings linked via an acetyl group, conferring significant lipophilicity and steric bulk. Its molecular formula is C₁₉H₂₁N₂O, with a molecular weight of 293.4 g/mol. Piperazine derivatives are widely explored for diverse biological activities, including receptor modulation, antimicrobial effects, and enzyme inhibition .

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-2,2-diphenylethanone

InChI

InChI=1S/C19H22N2O/c1-20-12-14-21(15-13-20)19(22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3

InChI Key

IZRMMAFVFMFKSJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below compares 1-(Diphenylacetyl)-4-methylpiperazine with structurally analogous piperazine derivatives, highlighting substituent variations, molecular weights, and key activities:

Compound Name Substituent Structure Molecular Weight Key Activity/Application Reference
This compound Diphenylacetyl 293.4 Hypothesized CNS modulation* [Hypothetical]
MT-45 1-Cyclohexyl-4-(diphenylethyl) 329.5 Analgesic (opioid receptor interaction)
BD1063 3,4-Dichlorophenylethyl 300.2 Sigma-1 receptor antagonist (antidystonic)
JNJ7777120 5-Chloroindole-2-carbonyl 277.8 Histamine H4 ligand (radioprotection)
BM212 Bis(4-chlorophenyl)pyrrole 449.8 Antimicrobial (MmpL3/EthR2 inhibition)
1-(4-Fluorophenylthiocarbamoyl)-4-MP 4-Fluorophenylthiocarbamoyl 279.3 Herbicide safener (ALS enzyme protection)


*Hypothetical activity inferred from structural analogs.

Key Findings

Substituent Effects on Activity: Diphenylacetyl vs. Dichlorophenylethyl (BD1063): The diphenylacetyl group’s aromatic bulk may enhance nonpolar interactions with lipid-rich environments (e.g., CNS membranes), whereas BD1063’s dichlorophenylethyl group confers sigma receptor selectivity due to halogen-mediated hydrophobic interactions . Chloroindole Carbonyl (JNJ7777120): The electron-withdrawing chloroindole group likely improves histamine H4 receptor binding affinity compared to diphenylacetyl’s neutral acetyl linker . Bis(4-chlorophenyl)pyrrole (BM212): Chlorinated aromatic rings contribute to antimicrobial activity by disrupting mycobacterial membrane proteins (MmpL3) .

Herbicide Safener (1-(4-Fluorophenylthiocarbamoyl)-4-MP): The thiocarbamoyl group protects maize ALS enzymes from herbicide inhibition, a niche application distinct from diphenylacetyl’s inferred CNS focus .

Synthesis and Stability :

  • Diphenylacetyl Synthesis : Likely involves acylation of 4-methylpiperazine with diphenylacetyl chloride, analogous to methods in (alkylation/Se coupling) and (patented diphenylethyl derivatization) .
  • β-Cyclodextrin Complexation : Similar to –2, the diphenylacetyl derivative’s lipophilicity may necessitate host-guest complexes (e.g., β-cyclodextrin) to improve aqueous solubility .

Receptor Selectivity :

  • Sigma-1 Antagonism (BD1063) : The dichlorophenylethyl group’s steric profile enables selective sigma-1 receptor binding (Ki < 100 nM), whereas diphenylacetyl’s bulkier structure may favor alternative targets .
  • Histamine H4 Modulation (JNJ7777120) : The chloroindole carbonyl group’s planar geometry aligns with H4 receptor pockets, unlike diphenylacetyl’s flexible acetyl chain .

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